molecular formula C21H22N2O3 B2835026 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide CAS No. 851405-08-8

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide

Cat. No. B2835026
CAS RN: 851405-08-8
M. Wt: 350.418
InChI Key: DJLMVCQJCBDEOV-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide, commonly known as MEQ, is a synthetic compound that belongs to the class of quinoline-based compounds. MEQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antimicrobial Properties

Researchers have synthesized novel derivatives related to the quinoline family to assess their antimicrobial properties. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been created to function as potential antimicrobial agents. Chemical structures and activities were determined through various chemical reactions and spectral studies, demonstrating the potential of these compounds in combating bacterial and fungal infections (Holla et al., 2006).

Antiproliferative and DNA Interaction

Compounds within the quinoline family have shown notable antiproliferative effects. For instance, certain indeno[1,2-c]quinoline derivatives were synthesized and evaluated for their capabilities in inhibiting cellular proliferation, binding to DNA, and inhibiting topoisomerases, showing promising anticancer activities (Tseng et al., 2014). Additionally, another study explored the synthesis and evaluation of indeno[1,2-c]quinoline derivatives, emphasizing the importance of aminoalkoxyimino side chains and substituents for their antiproliferative activities. The results revealed the potential of these compounds in inducing DNA fragmentation and demonstrating significant tumor regression in specific models (Tseng et al., 2010).

Chemical Synthesis and Reactivity

The synthesis and reactivity of compounds related to the quinoline family, such as laquinimod, a drug in clinical trials for multiple sclerosis, have been extensively studied. The process involves aminolysis reactions and explores the reactivity of the compounds through various mechanistic models. This research provides valuable insights into the synthesis process and the structural stability of these compounds (Jansson et al., 2006).

Dual Tyrosine Kinase Inhibition

N-(4-(6,7-Disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides have been designed to target c-Met and VEGFR2 tyrosine kinases. These compounds exhibited potency against these enzymes and showed favorable pharmacokinetic profiles, indicating their potential in tumor therapy (Mannion et al., 2009).

Immunomodulatory and Antitumor Effects

Linomide, a quinoline 3-carboxamide, has shown immunomodulatory and antitumor effects. Studies demonstrate that it can produce a reproducible antitumor effect against various prostatic cancers, suggesting its potential for cancer treatment (Ichikawa et al., 1992).

properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-8-9-16-13-17(21(25)23-19(16)12-14)10-11-22-20(24)15(2)26-18-6-4-3-5-7-18/h3-9,12-13,15H,10-11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLMVCQJCBDEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide

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